1-(1-Boc-4-piperidinyl)-3-(dimethylamino)-2-propen-1-one
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Overview
Description
1-(1-Boc-4-piperidinyl)-3-(dimethylamino)-2-propen-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino group attached to a propenone moiety. This combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-(1-Boc-4-piperidinyl)-3-(dimethylamino)-2-propen-1-one typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Boc group. The subsequent steps involve the introduction of the dimethylamino group and the formation of the propenone moiety. Common reagents used in these reactions include tert-butyl chloroformate for Boc protection, dimethylamine for the dimethylamino group, and various aldehydes or ketones for the propenone formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-Boc-4-piperidinyl)-3-(dimethylamino)-2-propen-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the Boc-protected piperidine can be replaced with other functional groups.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Boc-4-piperidinyl)-3-(dimethylamino)-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Boc-4-piperidinyl)-3-(dimethylamino)-2-propen-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(1-Boc-4-piperidinyl)-3-(dimethylamino)-2-propen-1-one can be compared with other similar compounds, such as:
1-(1-Boc-4-piperidinyl)-2-oxo-benzimidazoline: This compound features a benzimidazoline ring instead of the propenone moiety, leading to different chemical properties and applications.
1-(1-Boc-4-piperidinyl)-4-iodopyrazole:
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and a wide range of applications in various scientific fields.
Properties
IUPAC Name |
tert-butyl 4-[3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-12(7-11-17)13(18)8-9-16(4)5/h8-9,12H,6-7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAKHTZENIYBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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